Cas no 7397-28-6 (N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide)

N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide
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N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH005439-5mg |
7397-28-6 | 5mg |
¥2041.72 | 2023-09-15 | |||
Key Organics Ltd | 1N-337S-1G |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 1g |
£770.00 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878808-1g |
N-(2,4,6-Trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 1N-337S-1MG |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | 1N-337S-5MG |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Apollo Scientific | OR32435-500mg |
N-(2,4,6-Trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | tech | 500mg |
£539.00 | 2025-02-19 | |
A2B Chem LLC | AI83071-1g |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 1g |
$1295.00 | 2024-04-19 | |
Key Organics Ltd | 1N-337S-10G |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 10g |
£5775.00 | 2023-09-07 | |
Key Organics Ltd | 1N-337S-0.5G |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
Key Organics Ltd | 1N-337S-5G |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |
7397-28-6 | >90% | 5g |
£3080.00 | 2023-09-07 |
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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7. Book reviews
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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10. Book reviews
N-(2,4,6-trichloro-3-hydroxyphenyl)acetamideに関する追加情報
N-(2,4,6-Trichloro-3-Hydroxyphenyl)Acetamide: A Comprehensive Overview
The compound with CAS No. 7397-28-6, commonly referred to as N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in various industries. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
N-(2,4,6-Trichloro-3-hydroxyphenyl)acetamide is an aromatic amide derivative characterized by a trichlorophenol ring substituted with a hydroxyl group at the 3-position and an acetamide group at the nitrogen atom. The molecule's structure is highly symmetrical due to the trichloro substitution pattern on the phenyl ring, which contributes to its stability and reactivity. Recent studies have highlighted its potential as a precursor for synthesizing bioactive compounds with antimicrobial and anti-inflammatory properties.
The synthesis of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide typically involves a multi-step process that begins with the preparation of 2,4,6-trichlorophenol. This intermediate is then subjected to nucleophilic acylation using acetyl chloride in the presence of a base to form the amide. Researchers have explored various reaction conditions to optimize yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated that using microwave-assisted synthesis significantly reduces reaction time while maintaining high product quality.
The biological activity of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide has been a focal point of recent investigations. Preclinical studies indicate that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, it has shown promise as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that it could be developed into a novel therapeutic agent for treating infectious diseases and inflammatory disorders.
In terms of applications, N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide has been explored as an intermediate in drug discovery programs targeting cancer and neurodegenerative diseases. Its ability to modulate cellular signaling pathways makes it a valuable tool for researchers in these fields. Furthermore, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, aligning with global efforts to reduce environmental impact.
From an industrial perspective, the demand for N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide is driven by its role as an intermediate in pharmaceutical manufacturing. Its chemical stability and ease of functionalization make it an attractive building block for constructing complex molecules. Market analysis indicates steady growth in its demand over the past decade due to increasing R&D activities in the pharmaceutical sector.
In conclusion, N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide (CAS No. 7397-28-6) is a versatile compound with significant potential in various scientific domains. Its unique chemical properties and biological activities continue to inspire innovative research directions. As advancements in synthetic methodologies and biological applications unfold, this compound is poised to play an even more critical role in drug discovery and development.
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